Cas no 1368259-28-2 (2-Quinolinecarboxylic acid, 6-chloro-4-methyl-)

2-Quinolinecarboxylic acid, 6-chloro-4-methyl- 化学的及び物理的性質
名前と識別子
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- 2-Quinolinecarboxylic acid, 6-chloro-4-methyl-
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- インチ: 1S/C11H8ClNO2/c1-6-4-10(11(14)15)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,15)
- InChIKey: MBUJMQWVXANQCB-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(Cl)=CC=2)C(C)=CC=1C(O)=O
2-Quinolinecarboxylic acid, 6-chloro-4-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673084-0.25g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 0.25g |
$814.0 | 2023-03-11 | ||
Enamine | EN300-673084-1.0g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-673084-5.0g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 5.0g |
$2566.0 | 2023-03-11 | ||
Enamine | EN300-673084-2.5g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 2.5g |
$1735.0 | 2023-03-11 | ||
Enamine | EN300-673084-0.1g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 0.1g |
$779.0 | 2023-03-11 | ||
Enamine | EN300-673084-10.0g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 10.0g |
$3807.0 | 2023-03-11 | ||
Enamine | EN300-673084-0.05g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 0.05g |
$744.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075479-1g |
6-Chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 95% | 1g |
¥4403.0 | 2023-04-10 | |
Enamine | EN300-673084-0.5g |
6-chloro-4-methylquinoline-2-carboxylic acid |
1368259-28-2 | 0.5g |
$849.0 | 2023-03-11 |
2-Quinolinecarboxylic acid, 6-chloro-4-methyl- 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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10. Caper tea
2-Quinolinecarboxylic acid, 6-chloro-4-methyl-に関する追加情報
2-Quinolinecarboxylic Acid, 6-Chloro-4-Methyl- (CAS No. 1368259-28-2)
2-Quinolinecarboxylic acid, 6-chloro-4-methyl- is a structurally unique organic compound with the CAS registry number 1368259-28-2. This compound belongs to the quinoline family of heterocyclic aromatic compounds, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a quinoline ring system with a carboxylic acid group at position 2, a chlorine substituent at position 6, and a methyl group at position 4. These substituents significantly influence the compound's chemical reactivity, biological activity, and physical properties.
The synthesis of 2-quinolinecarboxylic acid, 6-chloro-4-methyl- involves multi-step organic reactions, often starting from quinoline derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps such as Friedel-Crafts alkylation or acylation, which are critical in constructing the quinoline skeleton with desired substituents.
The biological activity of 2-quinolinecarboxylic acid, 6-chloro-4-methyl- has been a focal point of recent studies. This compound exhibits potential as a lead molecule in drug discovery due to its ability to modulate various cellular pathways. For example, studies have shown that it can act as an inhibitor of certain enzymes involved in cancer progression. The chlorine and methyl substituents play pivotal roles in enhancing the compound's bioavailability and selectivity towards specific targets.
In addition to its pharmacological applications, 2-quinolinecarboxylic acid, 6-chloro-4-methyl- has shown promise in materials science. Its aromatic structure and functional groups make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has explored its potential as an active layer material in organic field-effect transistors (OFETs), where its electronic properties contribute to device performance.
The environmental impact and degradation pathways of 2-quinolinecarboxylic acid, 6-chloro-4-methyl- are also areas of active investigation. Understanding its persistence in various ecosystems is crucial for assessing its safety and sustainability. Studies using advanced analytical techniques such as LCMS (Liquid Chromatography-Mass Spectrometry) have provided insights into its metabolic pathways and biodegradation mechanisms.
From a synthetic perspective, the regioselectivity of substituent placement on the quinoline ring is critical for optimizing the compound's properties. The methyl group at position 4 enhances lipophilicity, while the chlorine at position 6 introduces electron-withdrawing effects that can influence reactivity. These features make 2-quinolinecarboxylic acid, 6-chloro-4-methyl- a versatile building block for further chemical modifications.
Recent advancements in computational chemistry have also contributed to the understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided detailed insights into its electronic structure and interaction with biological targets or electronic devices. Such computational studies complement experimental work by predicting optimal conditions for synthesis and application.
In conclusion, 2-quinolinecarboxylic acid, 6-chloro-4-methyl-, CAS No. 1368259-28-2, stands out as a multifaceted compound with significant potential across various scientific domains. Its unique structure enables diverse applications ranging from drug development to materials science. As research continues to uncover new aspects of its properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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